

A Comprehensive Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-3-(4-methoxyphenyl)propan-1-ol
Cat. No.:	B2674288

[Get Quote](#)

Executive Summary

This technical guide provides an in-depth analysis of **2-Amino-3-(4-methoxyphenyl)propan-1-ol**, a chiral amino alcohol derived from the non-proteinogenic amino acid O-methyl-tyrosine. This document details its molecular structure, systematic nomenclature, and key physicochemical properties. A robust and validated synthetic protocol for its preparation via the reduction of O-Methyl-DL-Tyrosine is presented, including a discussion on the rationale for reagent selection and purification strategies. Furthermore, this guide explores the compound's significance as a valuable chiral building block in medicinal chemistry, particularly within the context of phenylpropanolamine scaffolds and prodrug development. Concluding with essential safety, handling, and storage protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Molecular Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Analysis

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound in question is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: **2-amino-3-(4-methoxyphenyl)propan-1-ol**[1].

The structure consists of a three-carbon propane backbone. Key functional groups are:

- A primary alcohol (-CH₂OH) at position C1.
- A primary amine (-NH₂) at position C2.
- A 4-methoxyphenyl substituent attached to C3.

This arrangement classifies the molecule as a substituted phenylpropanolamine, a structural motif present in numerous pharmacologically active agents. The core structure is also identifiable as O-methyl-tyrosinol, the alcohol analog of O-methyl-tyrosine[1].

Caption: 2D Structure of **2-Amino-3-(4-methoxyphenyl)propan-1-ol**.

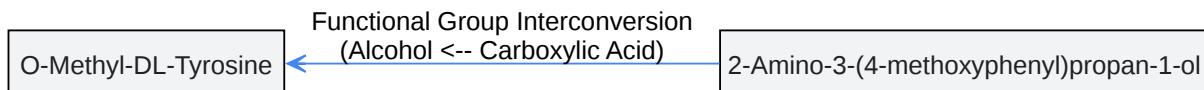
Stereochemistry

A critical feature of this molecule is the presence of a stereogenic center at the C2 position, where the amino group is attached. Consequently, the compound can exist as a pair of enantiomers, **(S)-2-amino-3-(4-methoxyphenyl)propan-1-ol** and **(R)-2-amino-3-(4-methoxyphenyl)propan-1-ol**, or as a racemic mixture. The specific stereoisomer is crucial in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. For instance, the PubChem database lists entries for the (2R)-enantiomer, highlighting its relevance[2]. The synthesis protocol outlined in this guide utilizes a racemic starting material, which will yield a racemic product. Enantioselective synthesis or chiral resolution would be required to isolate a single enantiomer.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are instrumental in predicting the molecule's behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO ₂	PubChem[1][3]
Molecular Weight	181.23 g/mol	PubChem[1][3]
Monoisotopic Mass	181.110278721 Da	PubChem[1]
XLogP3	0.7	PubChem[1]
Topological Polar Surface Area (TPSA)	55.5 Å ²	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]
Rotatable Bond Count	4	PubChem[1]


- Interpretation for Drug Development: The low XLogP3 value suggests good hydrophilicity. The TPSA is below the 140 Å² threshold often associated with good oral bioavailability. The number of hydrogen bond donors and acceptors aligns with Lipinski's Rule of Five, indicating favorable drug-like properties.

Synthesis and Purification

The synthesis of amino alcohols is a well-established transformation in organic chemistry. The most direct and efficient pathway to **2-Amino-3-(4-methoxyphenyl)propan-1-ol** is the reduction of the corresponding amino acid, O-Methyl-DL-Tyrosine.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to identify a readily available starting material. The primary alcohol can be formed from the reduction of a carboxylic acid. This leads directly back to O-Methyl-DL-Tyrosine, a commercially available derivative of tyrosine.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Reduction of O-Methyl-DL-Tyrosine

This protocol describes the reduction of the carboxylic acid moiety of O-Methyl-DL-Tyrosine using Lithium Aluminum Hydride (LiAlH_4), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.

Materials:

- O-Methyl-DL-Tyrosine
- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- 15% Sodium Hydroxide (NaOH) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Diethyl Ether or Ethyl Acetate

Experimental Protocol:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (4.0 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.
 - Causality: Anhydrous conditions and an inert atmosphere are critical as LiAlH_4 reacts violently with water and atmospheric moisture. THF is the preferred solvent due to its ability to dissolve the LiAlH_4 complex and its suitable boiling point for reflux.

- **Addition of Starting Material:** O-Methyl-DL-Tyrosine (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
 - **Causality:** The slow, cooled addition is a crucial safety measure to control the highly exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which produces hydrogen gas.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
 - **Causality:** Heating to reflux ensures the reaction goes to completion. TLC is used to confirm the consumption of the starting material.
- **Work-up and Quenching (Fieser method):** The flask is cooled to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
 - **Causality:** This specific quenching procedure is a trusted method that precipitates the aluminum salts as a granular solid, which is easily filtered. It is a much safer and more efficient alternative to quenching with acid, which would generate large volumes of hydrogen gas. This self-validating step ensures a manageable and safe work-up.
- **Extraction:** The resulting slurry is stirred for 30 minutes, then the solids are removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are collected.
- **Isolation:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by either recrystallization or column chromatography on silica gel.

- Purification: Column chromatography using a mobile phase gradient of dichloromethane/methanol is typically effective for separating the polar amino alcohol from non-polar impurities.
- Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
 - ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure. Expected signals would include aromatic protons, a methoxy singlet, and characteristic shifts for the $\text{CH}-\text{NH}_2$, $\text{CH}_2\text{-OH}$, and benzylic CH_2 protons.
 - Mass Spectrometry (MS): To confirm the molecular weight ($\text{m/z} = 182.1$ for $[\text{M}+\text{H}]^+$).
 - Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and N-H stretches ($\sim 3300\text{-}3400 \text{ cm}^{-1}$) and C-O stretches ($\sim 1050\text{-}1150 \text{ cm}^{-1}$).

Relevance in Drug Discovery and Development

The Phenylpropanolamine Scaffold as a Privileged Structure

The core structure of **2-Amino-3-(4-methoxyphenyl)propan-1-ol** belongs to the phenylpropanolamine class. This scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a variety of biological targets, often with high affinity. Modifications to the aromatic ring, the alkyl chain, and the amino group can produce a wide array of compounds with diverse pharmacological activities, including use as sympathomimetic agents, antidepressants, and anorectics.

Potential as a Chiral Building Block

As a chiral molecule, enantiomerically pure forms of **2-Amino-3-(4-methoxyphenyl)propan-1-ol** are highly valuable synthons. The primary amine and primary alcohol provide two distinct points for chemical modification, allowing for its incorporation into more complex molecules. It can be used in the synthesis of chiral ligands, catalysts, and as a key intermediate for asymmetric drug synthesis.

Application in Prodrug Strategies

The development of prodrugs is a key strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor bioavailability^[4]. Amino acids and their derivatives are excellent candidates for use as promoiety because they can leverage endogenous amino acid transporters to improve absorption^[4]. The amino and hydroxyl groups of **2-Amino-3-(4-methoxyphenyl)propan-1-ol** can be esterified or amidated with a parent drug, potentially improving its solubility, permeability, and targeted delivery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from structurally related amino alcohols, such as L-2-Amino-3-phenylpropan-1-ol, can be used to establish prudent handling practices^[5].

Hazard Assessment

- Potential Hazards: Assumed to be corrosive or irritating to the skin, eyes, and respiratory tract. May be harmful if swallowed^[5].
- Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides^[5].

Recommended Handling Procedures

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles^[6].
- First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention^[5]. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting^[6].

Storage and Stability

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
- Stability: Stable under recommended storage conditions.

Conclusion

2-Amino-3-(4-methoxyphenyl)propan-1-ol is a compound of significant interest due to its drug-like physicochemical properties and its versatile phenylpropanolamine scaffold. The synthetic route via reduction of O-Methyl-DL-Tyrosine is efficient and relies on well-understood, reliable chemical transformations. Its value as a chiral building block and its potential application in prodrug design make it a compelling molecule for further investigation by researchers in medicinal chemistry and drug development. Adherence to rigorous safety protocols is essential when handling this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2r)-2-amino-3-(4-methoxyphenyl)propan-1-ol (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2674288#structure-and-iupac-name-of-2-amino-3-4-methoxyphenyl-propan-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com